

A Deep Dive into the Computational Chemistry of 2-Ethylimidazole

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Compound of Interest

Compound Name: 2-Ethylimidazole

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A Technical Guide for Researchers in Drug Discovery and Materials Science

Abstract

2-Ethylimidazole is a pivotal heterocyclic compound with broad applications in pharmaceuticals, materials science, and coordination chemistry. Understanding its molecular structure, electronic properties, and reactivity is paramount for the rational design of novel drugs and functional materials. This technical guide provides a comprehensive overview of the computational chemistry studies performed on **2-ethylimidazole**, with a particular focus on Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. We present a detailed summary of its optimized geometry, vibrational spectra, electronic structure, and nonlinear optical properties. Methodologies of the key computational experiments are outlined to enable reproducibility and further investigation. All quantitative data is systematically organized into tables for clarity and comparative analysis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with imidazole derivatives.

Introduction

Imidazole and its derivatives are fundamental building blocks in numerous biologically active molecules and functional materials. The substituent at the C2 position of the imidazole ring significantly influences its electronic properties and, consequently, its chemical behavior. **2-Ethylimidazole**, with an ethyl group at this position, presents an interesting case for theoretical

investigation due to the interplay of the aromatic imidazole ring and the aliphatic ethyl chain. Computational chemistry provides a powerful lens through which to examine the molecular properties of **2-Ethylimidazole** at the atomic level, offering insights that are often challenging to obtain through experimental methods alone. This guide synthesizes the findings from key computational studies to provide a detailed picture of the molecule's characteristics.

Computational Methodologies

The primary computational approaches for studying **2-Ethylimidazole** have been Density Functional Theory (DFT) and Hartree-Fock (HF) methods. A cornerstone study utilized the Gaussian 09 software package for its calculations.

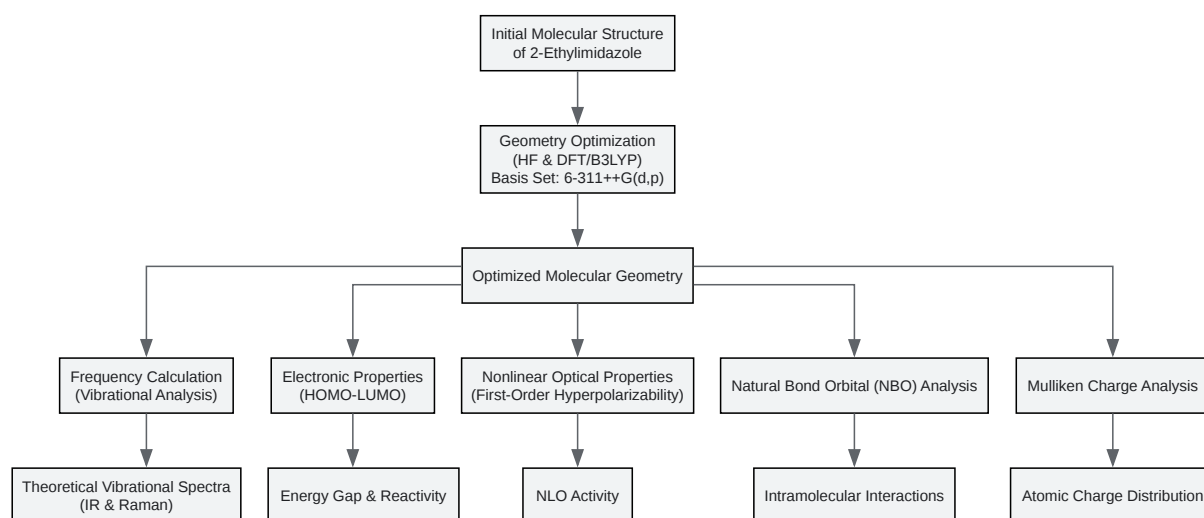
Experimental Protocols:

- **Geometry Optimization and Frequency Calculations:** The molecular structure of **2-Ethylimidazole** was optimized using both HF and DFT (B3LYP functional) methods with the 6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) and polarization functions on both heavy atoms (d) and hydrogen atoms (p), providing a good balance between accuracy and computational cost for molecules of this size. The optimization was followed by frequency calculations at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FTIR and FT-Raman).
- **Vibrational Analysis:** A complete vibrational assignment was performed based on the calculated potential energy distribution (PED) using the VEDA 4 program. The calculated harmonic vibrational frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the calculated frequencies were scaled using appropriate scale factors to facilitate a better comparison with experimental data.
- **Electronic Properties Analysis:** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the B3LYP/6-311++G(d,p) level of theory. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

- **Nonlinear Optical (NLO) Properties:** The first-order hyperpolarizability (β_0), a measure of the NLO activity of the molecule, was computed using the finite-field approach at the HF/6-311++G(d,p) level. This property is important for the development of new materials for optical applications.
- **Natural Bond Orbital (NBO) Analysis:** NBO analysis was performed to investigate the intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization within the molecule. This analysis provides insights into the stability of the molecule arising from these interactions.
- **Mulliken Charge Analysis:** Mulliken population analysis was used to determine the distribution of atomic charges within the **2-Ethylimidazole** molecule, offering a glimpse into its electrostatic potential.

Computational Workflow

The general workflow for the computational analysis of **2-Ethylimidazole** is depicted below. This process illustrates the logical progression from initial structure definition to the calculation of various molecular properties.



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Caption: Computational analysis workflow for **2-Ethylimidazole**.

Results and Discussion

Optimized Molecular Geometry

The key geometric parameters (bond lengths, bond angles, and dihedral angles) for **2-Ethylimidazole**, as calculated by both HF and B3LYP methods with the 6-311++G(d,p) basis set, are summarized below. These theoretical values provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometrical Parameters of **2-Ethylimidazole**.

Parameter	Bond/Angle	HF/6-311++G(d,p)	B3LYP/6-311++G(d,p)
Bond Length (Å)	N1-C2	1.321	1.334
	C2-N3	1.321	1.334
	N3-C4	1.385	1.396
	C4-C5	1.345	1.358
	C5-N1	1.385	1.396
	C2-C6	1.501	1.509
	C6-C7	1.532	1.541
Bond Angle (°)	C5-N1-C2	108.9	108.7
	N1-C2-N3	111.4	111.5
	C2-N3-C4	108.9	108.7
	N3-C4-C5	105.4	105.5
	C4-C5-N1	105.4	105.5
	N1-C2-C6	124.3	124.2
	N3-C2-C6	124.3	124.2
Dihedral Angle (°)	C2-C6-C7	111.2	111.5
	C5-N1-C2-N3	0.0	0.0
	N1-C2-N3-C4	0.0	0.0
	C4-C5-N1-C2	0.0	0.0
	N3-C2-C6-C7	60.1	60.3

Vibrational Analysis

The vibrational spectra of **2-Ethylimidazole** have been thoroughly investigated. The calculated wavenumbers, along with their corresponding IR intensities and Raman activities, provide a

theoretical fingerprint of the molecule that can be used to interpret experimental spectra. A detailed assignment of the fundamental vibrational modes has been performed based on the Potential Energy Distribution (PED).

Table 2: Selected Vibrational Frequencies and Assignments for **2-Ethylimidazole** (B3LYP/6-311++G(d,p)).

Mode	Scaled Wavenumber (cm ⁻¹)	IR Intensity	Raman Activity	Assignment (PED %)
v(N-H)	3450	High	Low	N-H stretch (100)
v(C-H)	3050-3150	Medium	High	Ring C-H stretch (95-98)
vas(CH ₃)	2980	High	Medium	Asymmetric CH ₃ stretch (98)
vs(CH ₂)	2940	Medium	High	Symmetric CH ₂ stretch (97)
v(C=N)	1580	High	High	C=N stretch (85)
v(C=C)	1520	Medium	High	C=C stretch (80)
δ(CH ₂)	1460	Medium	Medium	CH ₂ scissoring (75)
δ(CH ₃)	1380	Medium	Low	CH ₃ symmetric deformation (70)
Ring breathing	1250	Low	High	Ring breathing mode

Electronic Properties

The electronic properties of **2-Ethylimidazole**, particularly the HOMO and LUMO energies, are critical for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability.

Table 3: Electronic Properties of **2-Ethylimidazole** (B3LYP/6-311++G(d,p)).

Parameter	Value (eV)
HOMO Energy	-6.21
LUMO Energy	0.35
HOMO-LUMO Energy Gap (ΔE)	6.56

The large energy gap suggests that **2-Ethylimidazole** is a kinetically stable molecule.

Nonlinear Optical (NLO) Properties

The first-order hyperpolarizability is a key parameter for assessing the potential of a molecule in NLO applications.

Table 4: First-Order Hyperpolarizability of **2-Ethylimidazole** (HF/6-311++G(d,p)).

Component	Value ($\times 10^{-30}$ esu)
β_{xxx}	0.123
β_{xyy}	-0.045
β_{xzz}	-0.012
β_{yyy}	0.000
β_{yzz}	0.000
β_{zxx}	-0.021
β_{zyy}	0.000
β_{zzz}	0.000
β_{total}	0.258

The calculated total first-order hyperpolarizability indicates that **2-Ethylimidazole** possesses a modest NLO response.

Conclusion

This technical guide has provided a detailed overview of the computational chemistry studies of **2-Ethylimidazole**. The use of DFT and HF methods has enabled a thorough characterization of its geometric, vibrational, electronic, and nonlinear optical properties. The presented data and methodologies offer a solid foundation for researchers and professionals in the fields of drug design and materials science to further explore and utilize the chemical properties of **2-Ethylimidazole** and its derivatives. The quantitative data, summarized in the tables, can serve as a valuable benchmark for future computational and experimental investigations. The logical workflow presented can be adapted for the study of other related heterocyclic compounds, contributing to the accelerated discovery and development of new chemical entities.

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